molecular formula C13H33O4PSi2 B14579786 2,2-Dimethylpropyl bis[(trimethylsilyl)methyl] phosphate CAS No. 61357-05-9

2,2-Dimethylpropyl bis[(trimethylsilyl)methyl] phosphate

Cat. No.: B14579786
CAS No.: 61357-05-9
M. Wt: 340.54 g/mol
InChI Key: GTBMDWKTQPFSGJ-UHFFFAOYSA-N
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Description

2,2-Dimethylpropyl bis[(trimethylsilyl)methyl] phosphate is an organophosphorus compound characterized by the presence of a phosphate group bonded to a 2,2-dimethylpropyl group and two trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpropyl bis[(trimethylsilyl)methyl] phosphate typically involves the reaction of 2,2-dimethylpropyl alcohol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trimethylsilyl ether, which is then phosphorylated using phosphorus oxychloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropyl bis[(trimethylsilyl)methyl] phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethylpropyl bis[(trimethylsilyl)methyl] phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition studies.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropyl bis[(trimethylsilyl)methyl] phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular membranes and affect signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl phosphate: Similar in structure but lacks the 2,2-dimethylpropyl group.

    Dimethylpropyl phosphate: Similar but lacks the trimethylsilyl groups.

    Trimethylsilyl methyl phosphate: Similar but has only one trimethylsilyl group.

Uniqueness

2,2-Dimethylpropyl bis[(trimethylsilyl)methyl] phosphate is unique due to the presence of both the 2,2-dimethylpropyl group and two trimethylsilyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

61357-05-9

Molecular Formula

C13H33O4PSi2

Molecular Weight

340.54 g/mol

IUPAC Name

2,2-dimethylpropyl bis(trimethylsilylmethyl) phosphate

InChI

InChI=1S/C13H33O4PSi2/c1-13(2,3)10-15-18(14,16-11-19(4,5)6)17-12-20(7,8)9/h10-12H2,1-9H3

InChI Key

GTBMDWKTQPFSGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COP(=O)(OC[Si](C)(C)C)OC[Si](C)(C)C

Origin of Product

United States

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